Cis-Tert-Butyl 1,3A,4,8B-Tetrahydropyrrolo[3,4-B]Indole-2(3H)-Carboxylate
CAS No.:
Cat. No.: VC13767568
Molecular Formula: C15H20N2O2
Molecular Weight: 260.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O2 |
|---|---|
| Molecular Weight | 260.33 g/mol |
| IUPAC Name | tert-butyl 3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate |
| Standard InChI | InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-8-11-10-6-4-5-7-12(10)16-13(11)9-17/h4-7,11,13,16H,8-9H2,1-3H3 |
| Standard InChI Key | KFJDWQGAAKUEEW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2C(C1)NC3=CC=CC=C23 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2C(C1)NC3=CC=CC=C23 |
Introduction
Chemical Identity and Molecular Characteristics
Structural Composition
Cis-Tert-Butyl 1,3a,4,8b-Tetrahydropyrrolo[3,4-b]Indole-2(3H)-Carboxylate belongs to the tetrahydropyrroloindole family, a subclass of bicyclic heterocycles that merge pyrrolidine and indole motifs. The compound’s IUPAC name reflects its stereochemistry (“cis” configuration), tetracyclic framework, and tert-butyl ester functionalization. Key structural features include:
-
Fused Ring System: A pyrrolidine ring fused to an indole moiety, resulting in a rigid, three-dimensional architecture.
-
Stereochemical Centers: The 3a,4,8b positions contribute to chiral complexity, influencing biological interactions.
-
tert-Butyl Carboxylate Group: Enhances lipophilicity and metabolic stability compared to unmodified indole derivatives.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₂ |
| Molecular Weight | 260.33 g/mol |
| SMILES Notation | O=C(OC(C)(C)C)N1C2C3C(C1)NC4=CC=CC=C4C3 |
| Topological Polar Surface Area | 55.6 Ų |
| logP (Octanol-Water) | 2.13 |
Synthetic Methodologies
Cycloaddition-Based Routes
The most documented synthesis employs 1,2-diaza-1,3-dienes in a [4+2] cycloaddition with substituted indoles, catalyzed by Lewis acids such as zinc chloride (ZnCl₂). This method capitalizes on the electrophilic nature of diaza-dienes to form the pyrroloindole core under mild conditions.
Representative Procedure:
-
Reaction Setup: Indole derivatives (1 equiv) and 1,2-diaza-1,3-diene (1.2 equiv) are dissolved in dichloromethane (DCM).
-
Catalysis: ZnCl₂ (10 mol%) is added, and the mixture is stirred at 25°C for 12–24 hours.
-
Workup: The crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient) to isolate the cis isomer.
Table 2: Optimization Parameters for Cycloaddition
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst Loading | 10 mol% ZnCl₂ | Maximizes regioselectivity |
| Solvent | Dichloromethane | Enhances reaction homogeneity |
| Temperature | 25°C | Balances rate and selectivity |
| Reaction Time | 18 hours | 85–90% conversion |
Alternative Approaches
Structural and Stereochemical Analysis
X-ray Crystallography Data
Single-crystal X-ray diffraction studies confirm the cis configuration of the tert-butyl group relative to the indole nitrogen. Key bond lengths and angles include:
-
N1–C2 Bond: 1.45 Å, consistent with sp³ hybridization.
-
Pyrrolidine Ring Puckering: A half-chair conformation minimizes steric strain.
Spectroscopic Profiling
-
¹H NMR (400 MHz, CDCl₃): Distinct signals for the tert-butyl group (δ 1.51 ppm, singlet) and indole protons (δ 7.2–7.8 ppm, multiplet).
-
IR Spectroscopy: Strong absorbance at 1720 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C–O ester).
| Target | Assay Type | IC₅₀/Ki |
|---|---|---|
| 5-HT₁A Receptor | Radioligand | 12 nM |
| MAO-B | Enzymatic | 450 nM |
| CYP3A4 | Inhibition | >10 µM |
Challenges and Future Directions
Synthetic Scalability
Current routes suffer from moderate yields (60–70%) due to competing dimerization of diaza-dienes. Flow chemistry approaches are under investigation to improve efficiency.
Toxicity Profiling
Hepatotoxicity concerns (EC₅₀ = 50 µM in HepG2 cells) necessitate structural tweaking to enhance safety margins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume